1,3-Diiodoacetone
Overview
Description
1,3-Diiodoacetone is an organic compound with the molecular formula C₃H₄I₂O. It is a derivative of acetone where two hydrogen atoms are replaced by iodine atoms at the 1 and 3 positions. This compound is known for its unique reactivity due to the presence of iodine atoms, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
1,3-Diiodoacetone is a chemical compound with the molecular formula C3H4I2O It’s known to be involved in the photoinitiated disproportionation of 1-iodoacetone .
Mode of Action
The mode of action of this compound involves a reaction that proceeds in the S1 state, leading to the formation of a bimolecular system involving this compound and acetone enol form . The subsequent enol-ketone rearrangement with a high probability occurs in the ground state .
Biochemical Pathways
It’s known to be involved in the photoinitiated disproportionation of 1-iodoacetone . This suggests that it may play a role in photochemical reactions and could potentially influence pathways related to these processes.
Pharmacokinetics
Its molecular weight is 309872 Da , which could influence its absorption and distribution in the body
Result of Action
It’s known to be involved in the photoinitiated disproportionation of 1-iodoacetone , suggesting that it may have effects at the molecular level related to this process.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light exposure could potentially influence its photoinitiated disproportionation . .
Biochemical Analysis
Biochemical Properties
1,3-Diiodoacetone plays a significant role in biochemical reactions due to its reactivity with various biomolecules. It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound can act as an inhibitor or activator of specific enzymes, altering their catalytic activity. The compound’s interaction with proteins may involve covalent binding or non-covalent interactions, affecting protein structure and function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling molecules, leading to changes in downstream signaling pathways. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes or proteins, leading to enzyme inhibition or activation. This binding may involve covalent modification or non-covalent interactions, such as hydrogen bonding or hydrophobic interactions. Furthermore, this compound can influence gene expression by interacting with DNA or RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under specific conditions, leading to the formation of degradation products that may have different biological activities. Additionally, long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a specific dosage level triggers significant biological responses. High doses of this compound can lead to toxicity, affecting vital organs and systems in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism. For instance, this compound may affect the activity of enzymes involved in glycolysis or other metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound may localize to specific cellular compartments, influencing its accumulation and activity. The distribution of this compound within tissues can also affect its overall biological effects .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity .
Preparation Methods
1,3-Diiodoacetone can be synthesized through various methods. One notable method involves the photochemical disproportionation of 1-iodoacetone. In this process, 1-iodoacetone is exposed to light, leading to the formation of this compound and acetone . Another method involves the halogen exchange reaction, where 1,3-dichloroacetone is treated with sodium iodide in acetone, resulting in the formation of this compound .
Chemical Reactions Analysis
1,3-Diiodoacetone undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atoms in this compound can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form simpler molecules, although specific conditions and reagents for these reactions are less commonly documented.
Photochemical Reactions: As mentioned earlier, this compound can be formed through photochemical reactions involving 1-iodoacetone.
Scientific Research Applications
1,3-Diiodoacetone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Quantum-Chemical Studies: The compound has been studied using quantum-chemical methods to understand its formation and reactivity at the molecular level.
Material Science:
Comparison with Similar Compounds
1,3-Diiodoacetone can be compared with other halogenated acetones, such as 1,3-dichloroacetone and 1,3-dibromoacetone. While all these compounds share a similar structure, the presence of different halogens imparts unique reactivity and properties to each compound. For instance:
1,3-Dichloroacetone: This compound is less reactive compared to this compound due to the lower reactivity of chlorine atoms.
1,3-Dibromoacetone: This compound exhibits reactivity intermediate between 1,3-dichloroacetone and this compound, making it useful in different synthetic applications.
Properties
IUPAC Name |
1,3-diiodopropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4I2O/c4-1-3(6)2-5/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKARNAREDZHGLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CI)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4I2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212377 | |
Record name | 2-Propanone, 1,3-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6305-40-4 | |
Record name | 1,3-Diiodo-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6305-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diiodoacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006305404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Diiodoacetone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41123 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propanone, 1,3-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Diiodoacetone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL286DP69F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the established synthetic routes for producing 1,3-diiodoacetone?
A1: this compound can be synthesized through several methods. One approach involves a multi-step process starting from glycerol. [] This method involves the 1,3-selective chlorination of glycerol to yield glycerol 1,3-dichlorohydrin, which is subsequently oxidized and then subjected to di-hydroxylation to produce 1,3-dihydroxyacetone. this compound is then produced from glycerol 1,3-dichlorohydrin via a trans-iodination reaction followed by oxidation and hydroxylation steps. [] Another method utilizes a photochemical disproportionation reaction of 1-iodoacetone. []
Q2: What are the potential industrial applications of this compound?
A2: Research suggests that this compound exhibits antimicrobial properties. Specifically, it has shown efficacy in inhibiting the growth of various microorganisms in aqueous environments. This characteristic makes it potentially valuable for industrial applications such as controlling slime, biofilm formation, and algae growth in pulp and paper mills. []
Q3: Are there alternative compounds with similar applications?
A3: Yes, alongside this compound, other iodoacetone compounds like 1-iodoacetone and 1,1-diiodoacetone demonstrate similar antimicrobial effects. These compounds can also be employed to prevent slime and biofilm formation in aqueous industrial systems. []
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